molecular formula C20H15FN6O4 B2661824 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 872590-57-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2661824
CAS No.: 872590-57-3
M. Wt: 422.376
InChI Key: XHLJUQPHGSQLMX-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings, including a benzodioxole, a triazolopyrimidine, and a fluorophenyl group. These groups could potentially confer various properties to the compound, depending on their arrangement and the specific substituents present .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole and triazolopyrimidine rings, the introduction of the fluorophenyl group, and the coupling of these components together. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and triazolopyrimidine rings would likely contribute significantly to the compound’s 3-dimensional shape and electronic structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups and the conditions under which it is used. The presence of the benzodioxole, triazolopyrimidine, and fluorophenyl groups could potentially make the compound reactive towards various nucleophiles, electrophiles, or radicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the benzodioxole and triazolopyrimidine rings could potentially influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Radioligand Synthesis for PET Imaging

Compounds within this class have been developed as selective ligands for the translocator protein (18 kDa), a target in positron emission tomography (PET) imaging. For example, the synthesis of [18F]PBR111 involves compounds with similar structural motifs for imaging brain inflammation and neurodegeneration via PET (Dollé et al., 2008).

Potential Antiasthma Agents

Research into triazolo[1,5-c]pyrimidines has found their derivatives to be effective as mediator release inhibitors, potentially offering new treatments for asthma (Medwid et al., 1990).

Insecticidal Properties

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, showcasing the agricultural applications of such compounds (Fadda et al., 2017).

Probes for A2A Adenosine Receptor

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, with high affinity and selectivity as antagonists for the A2A adenosine receptor, have been developed as molecular probes, aiding in the study of receptor interactions and signaling (Kumar et al., 2011).

Anticancer and Antimicrobial Activities

Enaminones have been used as building blocks for synthesizing substituted pyrazoles with observed antitumor and antimicrobial activities, indicating the potential of these compounds in developing new therapeutic agents (Riyadh, 2011).

Mechanism of Action

Without specific information about the intended use or biological target of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

Future Directions

Future research could potentially focus on elucidating the specific properties and uses of this compound, as well as optimizing its synthesis .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O4/c21-13-2-1-3-14(7-13)27-19-18(24-25-27)20(29)26(10-23-19)9-17(28)22-8-12-4-5-15-16(6-12)31-11-30-15/h1-7,10H,8-9,11H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLJUQPHGSQLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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